1-Ethynyl-3-phenylcyclobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-3-phenylcyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with an ethynyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-3-phenylcyclobutan-1-amine typically involves the cyclization of appropriate precursors. One common method is the [3+1] cyclization approach, which involves the reaction of simple alkyl amines with alkynes under photo-induced copper catalysis . This method is advantageous due to its operational simplicity, use of a cheap catalyst, and broad substrate scope.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethynyl-3-phenylcyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-3-phenylcyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Industry: Used in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-Ethynyl-3-phenylcyclobutan-1-amine involves its interaction with specific molecular targets. As a cholinesterase inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission .
Vergleich Mit ähnlichen Verbindungen
3-Phenylcyclobutan-1-amine: A structurally similar compound that also acts as a cholinesterase inhibitor.
1-Phenylcyclobutanamine: Another related compound with similar chemical properties.
Uniqueness: 1-Ethynyl-3-phenylcyclobutan-1-amine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C12H13N |
---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
1-ethynyl-3-phenylcyclobutan-1-amine |
InChI |
InChI=1S/C12H13N/c1-2-12(13)8-11(9-12)10-6-4-3-5-7-10/h1,3-7,11H,8-9,13H2 |
InChI-Schlüssel |
DVZJTZRHZMATOO-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1(CC(C1)C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.